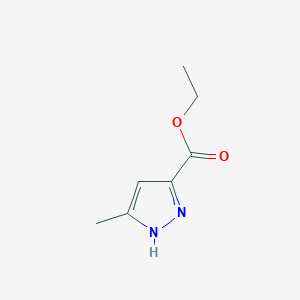
2,4-ジクロロベンゾイルクロリド
概要
説明
2,4-Dichlorobenzoyl chloride (2,4-DCBC) is an organic compound with the chemical formula C7H3Cl2O. It is a colorless to yellowish liquid, soluble in most organic solvents. It is a widely used reagent in organic synthesis, and is used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
科学的研究の応用
有機合成:鈴木カップリング
2,4-ジクロロベンゾイルクロリド:は、有機合成、特に鈴木カップリング反応に用いられます 。この反応は、アリールハライドとアリールボロン酸をカップリングすることにより、炭素-炭素結合の形成を可能にするクロスカップリング方法です。この文脈での2,4-ジクロロベンゾイルクロリドの使用は、2つの芳香環を含む化合物であるビアリルの合成に不可欠です。これらのビアリルは、医薬品、農薬、先端材料で重要な用途があります。
医薬品化学:GlyT1阻害剤
医薬品化学において、2,4-ジクロロベンゾイルクロリドは、強力な非サルコシン誘導体GlyT1阻害剤の合成において役割を果たします 。GlyT1阻害剤は、統合失調症や神経疾患に関連する認知障害などの治療における潜在的な治療効果について研究されています。2,4-ジクロロベンゾイルクロリドを用いたアシル化工程は、これらの阻害剤を合成する上で重要な部分です。
化学研究:チオエステル合成
この化合物は、4-クロロ安息香酸および2,4-ジクロロ安息香酸のチオエステルの合成にも用いられます 。チオエステルは、脂肪酸の生合成と糖の代謝における重要な中間体であるため、生化学において重要です。化学研究では、チオエステルを合成することで、これらの生物学的プロセスをより深く理解することができます。
作用機序
Target of Action
2,4-Dichlorobenzoyl chloride is an organic compound primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .
Mode of Action
As a reactive organic compound, 2,4-Dichlorobenzoyl chloride interacts with other molecules through chemical reactions. It is often used in acylation reactions, where it introduces a 2,4-dichlorobenzoyl group into the target molecule . This can significantly alter the properties of the target molecule, enabling the synthesis of a wide range of compounds .
Biochemical Pathways
It plays a crucial role in the chemical synthesis pathways of various dyes and pharmaceuticals . For example, it has been used in the synthesis of biaryls via the Suzuki coupling , and in the synthesis of thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context and conditions of its use .
Result of Action
The primary result of 2,4-Dichlorobenzoyl chloride’s action is the transformation of target molecules through acylation . This can lead to the creation of a variety of compounds with diverse properties, depending on the specific reaction conditions and the molecules it reacts with .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known to react with water, producing toxic gases . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules in aqueous environments within the body, leading to biochemical reactions. Specific interactions with enzymes, proteins, or other biomolecules have not been reported in the literature.
Cellular Effects
Safety data sheets indicate that it can cause severe skin burns and eye damage , suggesting that it may have cytotoxic effects. It may also cause respiratory irritation . These effects indicate that 2,4-Dichlorobenzoyl chloride could potentially influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects have not been reported in the literature.
Molecular Mechanism
It has been used in the synthesis of biaryls via Suzuki coupling , suggesting that it can participate in chemical reactions at the molecular level. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.
Temporal Effects in Laboratory Settings
It is known to be moisture-sensitive , suggesting that its stability could be affected by humidity levels. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported in the literature.
Metabolic Pathways
It has been used in the synthesis of thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate , suggesting that it could potentially be involved in metabolic pathways related to these compounds. Specific enzymes or cofactors that it interacts with, as well as effects on metabolic flux or metabolite levels, have not been reported in the literature.
特性
IUPAC Name |
2,4-dichlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOCVKWBUWKBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052603 | |
| Record name | 2,4-Dichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS] | |
| Record name | 2,4-Dichlorobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
89-75-8 | |
| Record name | 2,4-Dichlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dichlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2,4-Dichlorobenzoyl chloride in chemical synthesis?
A1: 2,4-Dichlorobenzoyl chloride serves as a versatile building block in organic synthesis. It is primarily utilized in the preparation of various heterocyclic compounds, including quinazolinone derivatives [, ] and acyl thiourea compounds [, ]. These compounds have demonstrated potential in various biological applications, such as anticancer, antioxidant, and urease inhibition activities.
Q2: How does the structure of 2,4-Dichlorobenzoyl chloride relate to its reactivity?
A2: The molecule contains a highly reactive acyl chloride functional group (-COCl) attached to a 2,4-dichlorobenzene ring. This structure allows it to readily undergo nucleophilic acyl substitution reactions, enabling the formation of amides, esters, and other derivatives. For instance, it reacts with potassium thiocyanate to form 2,4-dichlorobenzoyl isothiocyanate, a key intermediate in the synthesis of acyl thiourea derivatives [, ].
Q3: Are there studies examining the binding interactions of 2,4-Dichlorobenzoyl chloride derivatives with biological targets?
A3: Yes, in silico studies have investigated the binding of a 2,4-Dichlorobenzoyl chloride derivative, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, with RNA and DNA []. The computational analysis suggests the formation of a stable protein-ligand complex with RNA through hydrogen bonding. Additionally, DNA docking studies indicate its potential as a potent groove binder. These findings were further supported by experimental evidence, including UV-visible spectroscopy and binding parameter evaluation [].
Q4: What are the known crystallographic characteristics of compounds derived from 2,4-Dichlorobenzoyl chloride?
A4: Crystallographic studies have revealed valuable insights into the structural features of 2,4-Dichlorobenzoyl chloride derivatives. For example, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide exhibits planar rings positioned at a dihedral angle of 33.32(6)° []. The molecules form intramolecular N–H⋯O hydrogen bonds, generating S(6) ring motifs. Furthermore, intermolecular interactions like C–H⋯O, N–H⋯S hydrogen bonds, and C–H⋯π and π⋯π interactions contribute to the three-dimensional architecture of the crystal structure []. Similar analyses of other derivatives like N-(Biphenyl-2-thiocarbamoyl)-4-(1,3-dichlorophenyl) Carboxamide provide valuable information about their packing and intermolecular interactions [].
Q5: Have any environmental concerns been raised regarding 2,4-Dichlorobenzoyl chloride?
A5: While specific studies on 2,4-Dichlorobenzoyl chloride's environmental impact are limited within the provided research, its structural similarity to other chlorinated organic compounds raises concerns. These compounds are known for their persistence, bioaccumulation potential, and toxicity []. It is crucial to consider potential environmental risks and implement appropriate waste management and mitigation strategies.
Q6: What analytical techniques are commonly employed for the characterization and quantification of 2,4-Dichlorobenzoyl chloride and its derivatives?
A6: Several analytical techniques are routinely used to characterize 2,4-Dichlorobenzoyl chloride and its derivatives. These include:
- Spectroscopy: FTIR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy are frequently used for structural elucidation and studying interactions with biological targets [, , ].
- Elemental analysis: Determining the elemental composition aids in confirming the identity and purity of the synthesized compounds [, ].
- X-ray crystallography: This technique provides detailed insights into the three-dimensional structure and packing arrangements within the crystal lattice of synthesized derivatives [, ].
- Chromatographic techniques: Thin layer chromatography (TLC) helps assess the purity of synthesized compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)




![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)


![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)